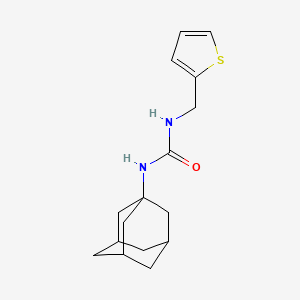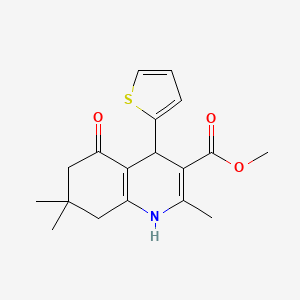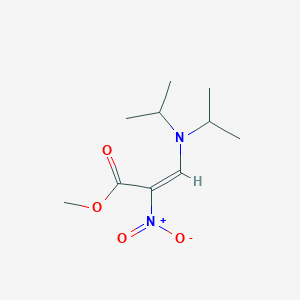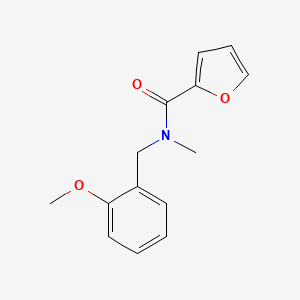
3-methoxy-N-methyl-N-(4-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-methyl-N-(4-nitrophenyl)benzamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is synthesized through a multi-step reaction process.
Mecanismo De Acción
The mechanism of action of 3-methoxy-N-methyl-N-(4-nitrophenyl)benzamide is not well understood. However, it has been proposed that 3-methoxy-N-methyl-N-(4-nitrophenyl)benzamide may act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. 3-methoxy-N-methyl-N-(4-nitrophenyl)benzamide has also been found to have a direct effect on the immune system by modulating the production of cytokines and other immune cells.
Biochemical and Physiological Effects
3-methoxy-N-methyl-N-(4-nitrophenyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 3-methoxy-N-methyl-N-(4-nitrophenyl)benzamide has also been found to inhibit the growth of various cancer cells by inducing apoptosis and cell cycle arrest. In addition, 3-methoxy-N-methyl-N-(4-nitrophenyl)benzamide has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-methoxy-N-methyl-N-(4-nitrophenyl)benzamide in lab experiments is its high potency and specificity. 3-methoxy-N-methyl-N-(4-nitrophenyl)benzamide has been found to exhibit a high degree of selectivity towards certain enzymes and proteins, which makes it an ideal candidate for studying their biological functions. However, one of the limitations of using 3-methoxy-N-methyl-N-(4-nitrophenyl)benzamide in lab experiments is its relatively high cost and limited availability.
Direcciones Futuras
For 3-methoxy-N-methyl-N-(4-nitrophenyl)benzamide research include the development of 3-methoxy-N-methyl-N-(4-nitrophenyl)benzamide-based drugs, the study of its mechanism of action, and the development of new synthesis methods.
Métodos De Síntesis
The synthesis of 3-methoxy-N-methyl-N-(4-nitrophenyl)benzamide involves a multi-step reaction process that includes the use of various reagents and solvents. The first step involves the reaction of 4-nitroaniline with methanol to form 4-nitroanisole. This is followed by the reaction of 4-nitroanisole with methyl magnesium bromide to form 3-methoxy-4-nitrophenol. The final step involves the reaction of 3-methoxy-4-nitrophenol with N-methyl benzamide in the presence of a catalyst to form 3-methoxy-N-methyl-N-(4-nitrophenyl)benzamide.
Aplicaciones Científicas De Investigación
3-methoxy-N-methyl-N-(4-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 3-methoxy-N-methyl-N-(4-nitrophenyl)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
3-methoxy-N-methyl-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-16(12-6-8-13(9-7-12)17(19)20)15(18)11-4-3-5-14(10-11)21-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOOXMKAHPMBAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-methyl-N-(4-nitrophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-biphenylyloxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B5138759.png)
![2-{methyl[(4-methylphenyl)sulfonyl]amino}ethyl (3-chlorophenyl)carbamate](/img/structure/B5138767.png)
![3-({[(4-chlorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5138775.png)
![tetrahydro-2-furanylmethyl 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5138792.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide](/img/structure/B5138817.png)
![1-(6-methyl-2-pyridinyl)-4-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5138825.png)
![(3S)-1-ethyl-4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5138840.png)
![N-(3-chloro-4-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5138842.png)

![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B5138847.png)